3-Methylene Ropinirole is a derivative of Ropinirole, a medication primarily used in the treatment of Parkinson's disease and restless legs syndrome. This compound is characterized by the addition of a methylene bridge at the 3-position of the Ropinirole structure, which may influence its pharmacological properties and efficacy. The synthesis of 3-Methylene Ropinirole aims to enhance the therapeutic profile of Ropinirole while potentially reducing side effects associated with its use.
3-Methylene Ropinirole can be classified as an organic compound within the category of pharmaceuticals. It is synthesized from Ropinirole, which itself is a non-ergoline dopamine agonist. The structural modifications that lead to 3-Methylene Ropinirole can be crucial for its activity as a drug, affecting its interaction with dopamine receptors in the brain.
The synthesis of 3-Methylene Ropinirole typically involves several steps, including the formation of a dimer through reactions involving Ropinirole and aldehydes such as formaldehyde. A notable method includes:
This method is noted for its simplicity and cost-effectiveness, making it suitable for pharmaceutical applications.
The molecular structure of 3-Methylene Ropinirole can be represented as follows:
The structure features a methylene bridge connecting two aromatic rings, which contributes to its biological activity by potentially enhancing binding affinity to dopamine receptors.
The synthesis involves several key chemical reactions:
These reactions are critical in ensuring that the final product exhibits the desired pharmacological properties without significant impurities.
3-Methylene Ropinirole acts primarily as a dopamine agonist, similar to its parent compound, Ropinirole. Its mechanism involves binding to dopamine receptors (specifically D2 and D3 subtypes), mimicking the action of dopamine in the brain. This action helps alleviate symptoms associated with Parkinson's disease by restoring dopaminergic activity in areas affected by neurodegeneration.
These properties are essential for determining the formulation strategies for drug delivery systems that incorporate 3-Methylene Ropinirole.
3-Methylene Ropinirole has potential applications in:
3-Methylene Ropinirole (chemical name: 4-[2-(Dipropylamino)ethyl]-3-methylidene-1,3-dihydro-2H-indol-2-one) is a structurally distinct derivative of the dopamine agonist Ropinirole (C₁₆H₂₄N₂O). It belongs to the class of indolin-2-one derivatives characterized by a reactive methylidene (=CH₂) group at the 3-position of the indole ring. This exocyclic double bond differentiates it from the parent compound, where this position is saturated. The molecular formula is C₁₇H₂₄N₂O, with a molecular weight of 272.39 g/mol [3] [6] [10]. Its structure arises from the dehydration of 3-hydroxymethyl Ropinirole or via aldol condensation involving formaldehyde and Ropinirole. As a high-affinity D₂/D₃ dopamine receptor agonist, Ropinirole’s core structure is pharmacologically significant; modifications like the 3-methylene group alter physicochemical properties such as solubility (notably in methanol or DMSO) and reactivity [3] [7].
Table 1: Molecular Properties of 3-Methylene Ropinirole
Property | Value |
---|---|
Chemical Name | 4-[2-(Dipropylamino)ethyl]-3-methylideneindolin-2-one |
Synonyms | Ropinirole EP Impurity E; 3-Methylene Ropinirole |
Molecular Formula | C₁₇H₂₄N₂O |
Molecular Weight | 272.39 g/mol |
CAS Number | Not Assigned |
Key Structural Feature | Exocyclic methylidene at indole C3 |
The identification and characterization of 3-Methylene Ropinirole emerged as a critical focus in pharmaceutical analysis following Ropinirole’s clinical adoption (FDA-approved in 1997 for Parkinson’s disease). Early formulation stability studies revealed that Ropinirole hydrochloride tablets or sustained-release formulations containing reducing sugars (e.g., lactose) or cellulose-based excipients generated this impurity under heat and humidity. The United States Pharmacopeia (USP) formally recognized it as "Ropinirole EP Impurity E" in monographs for Ropinirole products, setting stringent limits (typically ≤0.20%) due to its status as a major degradation product [3] [4]. A pivotal 2013 study by Singh et al. isolated and structurally characterized this impurity from accelerated stability testing samples, confirming its identity as the 3-methylene dimeric adduct and highlighting challenges in isolating it from complex matrices like lactose-containing formulations, where yields were <5% [4]. This spurred efforts to develop targeted syntheses, culminating in patented methods (e.g., CN107325034A) for reliable production of the dimer via controlled condensation [4].
3-Methylene Ropinirole holds dual significance in pharmaceutical chemistry:
Table 2: Key Reactions Involving 3-Methylene Ropinirole Formation
Step | Reaction | Conditions | Role of 3-Methylene Ropinirole |
---|---|---|---|
1 | Ropinirole + Formaldehyde → 3-Hydroxymethyl Ropinirole | Basic (pH ≥9), 30–100°C | Precursor |
2 | 3-Hydroxymethyl Ropinirole → 3-Methylene Ropinirole + H₂O | Heat, dehydration | Reactive Intermediate |
3 | 3-Methylene Ropinirole + Ropinirole → 3,3’-Methylene-bis(Ropinirole) | Nucleophilic addition | Electrophilic Species |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: